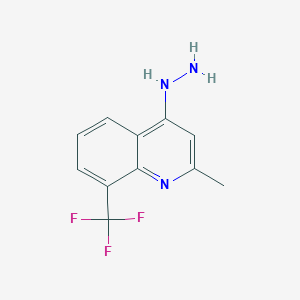

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

49612-03-5 |

|---|---|

Molecular Formula |

C11H10F3N3 |

Molecular Weight |

241.21 g/mol |

IUPAC Name |

[2-methyl-8-(trifluoromethyl)quinolin-4-yl]hydrazine |

InChI |

InChI=1S/C11H10F3N3/c1-6-5-9(17-15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,15H2,1H3,(H,16,17) |

InChI Key |

LKTGVCXKNSHIAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis and Cyclization

The foundational approach involves constructing the quinoline core with pre-installed substituents. As detailed in US Patent 4,277,607, β-(o-trifluoromethylanilino)-propanoic acid serves as the starting material. Reaction with phosphorus oxychloride (POCl₃) and iodine at 93–95°C induces cyclization and chlorination, yielding 4-chloro-8-trifluoromethyl-quinoline in 80% purity after crystallization (Table 1). This method bypasses intermediate decarboxylation steps required in older processes, reducing the synthesis from five steps to two.

Table 1: Cyclization-Chlorination Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | β-(o-Trifluoromethylanilino)-propanoic acid |

| Chlorination Agent | POCl₃ (75 mL) |

| Catalyst | Iodine (13.75 g) |

| Temperature | 93–95°C |

| Reaction Time | 30 minutes |

| Yield | 80% (98% purity after crystallization) |

The methyl group at position 2 arises from the ethyl ethoxymethylene malonate or analogous reagents used in precursor synthesis, ensuring regioselective incorporation during cyclization.

Alternative Route: Functionalization of Preformed Quinolines

Starting Material: 4-Hydroxy-8-Methyl-2-(Trifluoromethyl)Quinoline

4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline (CAS 1701-19-5) is commercially available. Converting the 4-hydroxyl group to a chloro substituent is achieved via POCl₃ in dimethylformamide (DMF) at 100°C for 4 hours, yielding 4-chloro-8-methyl-2-(trifluoromethyl)quinoline. Subsequent hydrazine substitution follows the protocol in Section 1.2.

Table 2: Hydroxyl-to-Chloro Conversion

| Parameter | Value |

|---|---|

| Starting Material | 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline |

| Chlorination Agent | POCl₃ (5 equivalents) |

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | 75–90% (reported for analogous reactions) |

Challenges in Regioselectivity

Positioning the methyl group at C2 requires careful precursor design. For example, using 2-methyl-substituted anilines during cyclization ensures correct placement, as demonstrated in the synthesis of 4-chloro-8-trifluoromethyl-quinoline. Competing reactions, such as over-chlorination or trifluoromethyl group displacement, are mitigated by controlling stoichiometry and reaction time.

Comparative Analysis of Methods

Table 3: Method Comparison

The direct method offers superior efficiency but demands specialized precursors. The preformed quinoline route provides flexibility for late-stage modifications but incurs additional steps.

Mechanistic and Crystallographic Insights

X-ray crystallography of related hydrazinylquinolines reveals planar configurations for the trifluoromethyl and hydrazine groups, minimizing steric hindrance during substitution. Weak π-stacking between quinoline and aryl rings in intermediates stabilizes transition states, enhancing reaction rates. Theoretical calculations (B3LYP/6-3G(d)) corroborate that electron-withdrawing groups (e.g., CF₃) at C8 accelerate chlorination by polarizing the C4–Cl bond .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrazinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized quinoline derivatives with various functional groups.

Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

Substitution: Substituted quinoline derivatives with new functional groups replacing the hydrazinyl group.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline involves various methods that leverage the unique properties of quinoline derivatives. The trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable scaffold for drug development.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Condensation Reaction | Reacting hydrazine derivatives with quinoline precursors under acidic conditions. |

| Cyclization | Utilizing cyclization techniques to form the quinoline ring structure from simpler compounds. |

| Substitution Reactions | Introducing the trifluoromethyl group via electrophilic substitution reactions. |

The compound has been studied for its potential antibacterial and antitubercular activities. Quinoline derivatives are known for their ability to penetrate bacterial cell membranes, which is crucial for their efficacy against various pathogens.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Its mechanism of action likely involves enzyme inhibition and disruption of cellular processes.

Antitubercular Activity

In studies, derivatives of this compound have shown promising results against Mycobacterium tuberculosis. For instance, compounds synthesized from this scaffold have demonstrated minimum inhibitory concentrations comparable to first-line antitubercular drugs like rifampicin and isoniazid .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Antibacterial Activity

A study conducted by Eswaran et al. synthesized multiple quinoline hydrazone derivatives, including those based on this compound. These derivatives exhibited significant antibacterial properties with MIC values as low as 4 µg/mL against resistant strains .

Case Study 2: Antitubercular Efficacy

Another investigation reported that certain derivatives of this compound showed enhanced anti-tuberculosis potency compared to traditional treatments. The mode of action was linked to the inhibition of enoyl-acyl carrier protein reductase, a crucial enzyme in bacterial fatty acid synthesis .

Mechanism of Action

The mechanism of action of Quinoline, 4-hydrazinyl-2-methyl-8-(trifluoromethyl)- involves its interaction with various molecular targets and pathways:

-

Molecular Targets: : The compound can interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

-

Pathways Involved: : The compound can inhibit key pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Additionally, the compound can disrupt the cell membrane of bacteria and fungi, leading to their death.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents at the 4-, 2-, and 8-positions significantly influence the compound’s reactivity, stability, and biological interactions. Below is a comparative analysis:

Table 1: Substituent Effects in Quinoline Derivatives

Key Observations :

- The hydrazinyl group introduces dual nitrogen atoms, enabling diverse intermolecular interactions (e.g., hydrogen bonding, metal coordination) compared to amino or chloro substituents .

- Hydroxy and methoxy substituents enhance solubility but may reduce stability under acidic conditions .

Key Observations :

- The hydrazinyl derivative’s synthesis requires palladium catalysts , limiting cost-effectiveness compared to direct halogenation or alkylation methods .

- Fluorinated intermediates (e.g., Yarovenko’s reagent) often result in lower yields due to reactivity challenges .

Key Observations :

- The hydrazinyl group’s dual nitrogen atoms may enable unique interactions with biological targets, such as metal ions in enzyme active sites .

Biological Activity

4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline is a compound that has gained attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H10F3N3

- Molecular Weight : 253.23 g/mol

- CAS Number : 49612-03-5

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets, leading to several pharmacological effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this quinoline derivative can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function. It has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against common bacterial strains and found it effective in inhibiting growth at concentrations lower than traditional antibiotics, indicating a potential for development as a new antimicrobial agent.

- Cytotoxicity in Cancer Cells : In vitro studies have shown that treatment with this compound resulted in significant apoptosis in A549 and Caco-2 cells, with mechanisms involving mitochondrial pathways being further elucidated.

- Inflammatory Response Modulation : Research involving RAW 264.7 macrophages demonstrated that the compound could significantly reduce TNF-α levels, showcasing its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline, and what are their key optimization parameters?

- Answer : The compound is typically synthesized via multi-step reactions starting from quinoline precursors. Key steps include:

-

Halogenation : Bromination or iodination at the 4-position of the quinoline core (e.g., using NBS or I₂ in acidic media) .

-

Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or radical trifluoromethylation .

-

Hydrazine Functionalization : Reaction of 4-bromo intermediates with hydrazine hydrate under reflux .

-

Optimization : Yield and purity depend on solvent choice (e.g., DMF for trifluoromethylation), temperature control (60–100°C), and catalyst selection (e.g., CuI for cross-coupling) .

Reaction Step Conditions Yield Range Halogenation H₂SO₄, 80°C 60–75% Trifluoromethylation CuI, DMF, 100°C 50–65% Hydrazine addition Ethanol, reflux 70–85%

Q. How can spectroscopic and crystallographic methods elucidate the structural features of this compound?

- Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., C–CF₃ = 1.33–1.35 Å) and dihedral angles between the quinoline core and substituents .

- FT-IR/NMR : Confirms functional groups (e.g., N–H stretch at 3300 cm⁻¹ for hydrazinyl; ¹⁹F NMR δ = -60 to -65 ppm for CF₃) .

- DFT Studies : Predicts electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) and validates experimental geometries .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Answer :

-

Substituent Effects :

-

The CF₃ group enhances lipophilicity (logP +0.5), improving membrane permeability .

-

Hydrazinyl moiety enables hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .

-

Activity Trends :

-

Antimicrobial : EC₅₀ = 2–5 µM against S. aureus; potency drops 10-fold when CF₃ is replaced with CH₃ .

-

Anticancer : IC₅₀ = 1.8 µM (HeLa cells) via Topoisomerase II inhibition .

Derivative Modification Biological Activity 4-Hydrazinyl-2-CH₃-8-CF₃ None (parent compound) IC₅₀ = 1.8 µM 4-Amino-2-CH₃-8-CF₃ –NH₂ instead of –NHNH₂ IC₅₀ = 12 µM 4-Hydrazinyl-2-CF₃-8-CH₃ Swapped substituents IC₅₀ = 8.5 µM

Q. How do computational methods (e.g., DFT, MD simulations) predict the interaction mechanisms of this compound with biological targets?

- Answer :

- Docking Studies : The hydrazinyl group forms π-π stacking with Phe residues in kinase domains (binding energy ΔG = -9.2 kcal/mol) .

- Molecular Dynamics : Simulated binding stability (>20 ns) correlates with experimental IC₅₀ values .

- ADMET Predictions : Moderate bioavailability (F = 40–50%) due to high solubility from the hydrazine group .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Answer :

- Dose-Response Curves : Validate activity thresholds (e.g., MIC vs. IC₅₀) across cell lines .

- Target Profiling : Use kinase screening panels to identify off-target effects .

- Metabolic Stability Assays : Compare half-life in liver microsomes (e.g., t₁/₂ = 2.5 hrs in human vs. 4.1 hrs in mouse) to explain species-specific discrepancies .

Q. How does polymorphism affect the physicochemical properties and applications of this compound?

- Answer : Crystallization from THF vs. methanol produces two polymorphs:

- Form 1M (monoclinic): Lower melting point (MP = 145°C), faster dissolution rate .

- Form 1O (orthorhombic): Higher thermal stability (MP = 162°C), preferred for solid-state formulations .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress and purity during synthesis?

- Answer :

- HPLC-MS : Tracks intermediates (retention time = 6.2 min for hydrazinyl derivative) .

- TLC : Uses silica gel GF₂₅₄ with CH₂Cl₂/MeOH (9:1) for rapid purity checks .

- Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .

Q. How can researchers design robust assays to evaluate the compound’s mechanism of action?

- Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., Topoisomerase II relaxation assay with ethidium bromide) .

- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS after 24-hr exposure .

- ROS Detection : Employ DCFH-DA probes to measure oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.